molecular formula C7H16Cl2F2N2 B2589731 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride CAS No. 1654772-88-9

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride

Cat. No.: B2589731
CAS No.: 1654772-88-9
M. Wt: 237.12
InChI Key: ZZXRNEHEWMKGME-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride is a fluorinated piperidine derivative with a dihydrochloride salt form. Its molecular formula is C₇H₁₄Cl₂F₂N₂, and it features a piperidine ring substituted at the 3-position with an amine group and at the 1-position with a 2,2-difluoroethyl moiety.

Properties

IUPAC Name

1-(2,2-difluoroethyl)piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-3-1-2-6(10)4-11;;/h6-7H,1-5,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXRNEHEWMKGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride typically involves the reaction of piperidine derivatives with difluoroethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction will produce the corresponding amine.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride exhibits promising biological activities. It is primarily studied for its interactions with specific receptors or enzymes involved in various physiological processes.

Potential Applications:

  • Medicinal Chemistry :
    • The compound is explored as a potential drug candidate due to its ability to interact with estrogen receptors, particularly in the context of treating estrogen receptor-positive breast cancer .
    • It shows potential as an anti-cancer agent by inhibiting tumor growth in xenograft models .
  • Neuropharmacology :
    • Compounds similar to 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's disease by inhibiting cholinesterase enzymes .
  • Agrochemicals :
    • The compound serves as an intermediate in the synthesis of agrochemical active ingredients, enhancing the efficacy of certain pesticides and herbicides .

Several studies highlight the effectiveness of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride in various applications:

  • Estrogen Receptor Targeting :
    • A study demonstrated that this compound effectively reduces levels of estrogen receptor proteins in tumor tissues, leading to tumor regression in animal models .
  • Cholinesterase Inhibition :
    • Research on related piperidine derivatives showed significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential for treating Alzheimer's disease .
  • Agrochemical Development :
    • The compound has been utilized as an intermediate in synthesizing effective agrochemicals that target specific pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Substituents

4,4-Difluoropiperidine Hydrochloride (CAS 57395-89-8)
  • Molecular Formula : C₅H₁₀ClF₂N
  • Key Differences: Replaces the 2,2-difluoroethyl group with 4,4-difluorination on the piperidine ring.
  • Similarity Score : 0.83 (based on structural and functional group alignment) .
3,3-Difluoropiperidine Hydrochloride (CAS 1779942-70-9)
  • Molecular Formula : C₅H₁₀ClF₂N
  • Key Differences : Fluorination at the 3,3-positions of the piperidine ring instead of the ethyl side chain. The absence of the amine group at position 3 alters its interaction with biological targets .
1-(2,2,2-Trifluoroethyl)piperidin-3-amine Dihydrochloride (CID 24711865)
  • Molecular Formula : C₇H₁₃F₃N₂·2HCl
  • Key Differences : Substitution of the 2,2-difluoroethyl group with a 2,2,2-trifluoroethyl group. The additional fluorine increases electronegativity and may enhance lipophilicity .

Piperidine Derivatives with Varied Amine Substitutions

(R)- and (S)-Piperidin-3-amine Dihydrochloride (CAS 334618-23-4 and 334618-07-4)
  • Molecular Formula : C₅H₁₃Cl₂N₂
  • Key Differences : Lack the 2,2-difluoroethyl group entirely, retaining only the 3-amine substituent. These enantiomers are simpler scaffolds used to study stereochemical effects on receptor binding .
N-Methylpiperidin-3-amine Hydrochloride (CAS 127294-76-2)
  • Molecular Formula : C₆H₁₅ClN₂
  • Key Differences : Methylation of the 3-amine group reduces basicity and alters pharmacokinetic properties compared to the primary amine in the target compound .

Aromatic and Heterocyclic Analogues

1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine Dihydrochloride (CAS 1211512-12-7)
  • Molecular Formula : C₁₃H₁₉Cl₂F₃N₂
  • Key Differences: Incorporates a trifluoromethylbenzyl group instead of the difluoroethyl chain.
[3-(2-Piperidin-1-ylethoxy)phenyl]-amine Dihydrochloride (CAS 1401425-43-1)
  • Molecular Formula : C₁₃H₂₁Cl₂N₂O
  • Key Differences : Adds a piperidinylethoxy-phenyl group, expanding the molecule’s size and introducing ether and aromatic functionalities .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Key Structural Features Similarity Score
1-(2,2-Difluoroethyl)piperidin-3-amine diHCl Not provided C₇H₁₄Cl₂F₂N₂ 3-amine, 1-(2,2-difluoroethyl) Reference
4,4-Difluoropiperidine HCl 57395-89-8 C₅H₁₀ClF₂N 4,4-difluoro, no 3-amine 0.83
3,3-Difluoropiperidine HCl 1779942-70-9 C₅H₁₀ClF₂N 3,3-difluoro, no 3-amine 0.71
1-(2,2,2-Trifluoroethyl)piperidin-3-amine diHCl 24711865 C₇H₁₃F₃N₂·2HCl 1-(2,2,2-trifluoroethyl), 3-amine N/A
(R)-Piperidin-3-amine diHCl 334618-23-4 C₅H₁₃Cl₂N₂ 3-amine, no fluorination 1.00
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine diHCl 1211512-12-7 C₁₃H₁₉Cl₂F₃N₂ 4-amine, 3-(trifluoromethyl)benzyl N/A

Biological Activity

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a 2,2-difluoroethyl group and an amine group. Its molecular formula is C7H14Cl2F2NC_7H_{14}Cl_2F_2N with a molecular weight of approximately 200.66 g/mol. The difluoroethyl substituent enhances the compound's binding affinity to various biological targets, making it a subject of interest in pharmacological studies .

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride interacts with specific molecular targets, primarily enzymes and receptors involved in physiological processes. The presence of the difluoroethyl group is believed to enhance its reactivity and binding capabilities, potentially leading to modulation of enzymatic activity or receptor functions .

Key Mechanisms:

  • Enzyme Inhibition : The compound is investigated for its role in inhibiting specific enzymes, which may contribute to therapeutic effects against various diseases.
  • Receptor Binding : Studies suggest that it may bind to receptors involved in neurotransmission and other critical biological pathways .

In Vitro Studies

Research indicates that 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride exhibits significant biological activity through various mechanisms. Here are some findings from recent studies:

Study FocusFindings
Enzyme Interaction Demonstrated inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
Receptor Affinity Exhibited increased binding affinity to certain receptors compared to non-fluorinated analogs, indicating enhanced pharmacological properties .
Metabolic Stability Preliminary data show that the compound maintains stability in biological media, which is crucial for its therapeutic viability .

Case Studies

  • Therapeutic Potential : A study explored the use of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride as a potential lead compound for developing treatments targeting p53-deficient tumors. The compound showed promising results in modulating pathways critical for tumor growth .
  • Pharmacokinetic Evaluation : Research involving animal models assessed the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics that support its further development as a drug candidate .

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